molecular formula C19H17ClF3N3O3S B15392876 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B15392876
M. Wt: 459.9 g/mol
InChI Key: RTTAYHZDIGXMLN-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to the cysteine 481 residue in the BTK active site , thereby suppressing B-cell receptor signaling pathways. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Beyond oncology, its role in modulating B-cell and macrophage activation is also being explored in the context of autoimmune disorders, including rheumatoid arthritis and lupus. The compound is recognized in scientific literature and chemical catalogs as a key research chemical for dissecting BTK-dependent signaling cascades . It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H17ClF3N3O3S

Molecular Weight

459.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17ClF3N3O3S/c1-2-3-7-25-17(28)16-14(6-8-30-16)26(18(25)29)10-15(27)24-13-9-11(19(21,22)23)4-5-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,24,27)

InChI Key

RTTAYHZDIGXMLN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that belongs to the class of thieno[3,2-d]pyrimidine derivatives. Its unique structural features suggest potential biological activities that merit exploration in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by:

  • A thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities.
  • Substituents such as butyl , chloro , and trifluoromethyl groups that enhance lipophilicity and may influence pharmacokinetic properties.

The molecular formula is C19H18ClF3N2O3SC_{19}H_{18}ClF_3N_2O_3S, and its molecular weight is approximately 402.87 g/mol.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : These compounds may act as enzyme inhibitors, affecting metabolic pathways and cellular functions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • It may inhibit key enzymes by binding to their active sites, thereby blocking their activity.
  • The presence of halogens (like chlorine and trifluoromethyl) can enhance binding affinity to biological targets.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
5-Methylthieno[3,2-d]pyrimidineAntimicrobialShowed effectiveness against E. coli and S. aureus.
6-Chlorothieno[3,2-d]pyrimidineAnticancerInhibited growth of breast cancer cells in vitro.
4-Aminothieno[3,2-d]pyrimidineEnzyme inhibitionDemonstrated inhibition of specific kinases involved in cancer progression.

These studies highlight the potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilic nature may facilitate absorption across biological membranes.
  • Metabolism : Investigations into metabolic pathways are necessary to understand its bioavailability and elimination.
  • Toxicity : Preliminary toxicity assessments should be conducted to ensure safety in potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and hypothesized biological activities between the target compound and its analogs:

Compound Name Thienopyrimidine Substituents Phenyl Substituents Linker Type Biological Target/Activity
Target Compound 3-butyl, 2,4-dioxo 2-chloro-5-(trifluoromethyl) Acetamide Kinase/enzyme inhibition (hypothesized)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () 3-ethyl, 5,6-dimethyl, 4-oxo 2-chloro-5-(trifluoromethyl) Sulfanyl-acetamide Similar target profile (e.g., kinase inhibition)
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () 3-ethyl, 5,6-dimethyl, 4-oxo 2,4-difluoro Sulfanyl-acetamide Enhanced solubility due to fluorine
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Fused triazolo ring system Phenyl/4-substituted phenyl Sulfanyl-acetamide DNA intercalation/topoisomerase inhibition
3-Amino-5-methyl-4-oxo-N-phenyl-thieno[2,3-d]pyrimidine-6-carboxamide () 3-amino, 5-methyl, 4-oxo Phenyl Carboxamide Antimicrobial/anticancer potential

Key Structural Differences and Implications

The 2,4-dioxo configuration (vs. 4-oxo in and ) may alter hydrogen-bonding interactions with biological targets, affecting potency or selectivity. The thieno[3,2-d]pyrimidine isomerism (vs. thieno[2,3-d] in and ) changes the spatial arrangement of substituents, which could influence binding to active sites .

Phenyl Substituents :

  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound and provides strong electron-withdrawing effects, favoring interactions with hydrophobic pockets or halogen-bonding motifs in enzymes.
  • In , the 2,4-difluorophenyl group may improve solubility due to fluorine’s electronegativity, though it might reduce binding affinity compared to chloro-trifluoromethyl groups .

Linker Variations :

  • The sulfanyl-acetamide linker in and introduces a sulfur atom, which could participate in disulfide bonding or metal coordination, unlike the oxygen-based acetamide in the target compound.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from functionalized thienopyrimidine precursors. Key steps include:

  • Alkylation/Substitution: Introduction of the butyl group at the 3-position of the thienopyrimidine core using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide Coupling: Reaction of the intermediate with 2-chloro-5-(trifluoromethyl)aniline via nucleophilic acyl substitution, often catalyzed by HOBt/EDC in dichloromethane .
  • Optimization Strategies:
    • Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction efficiency .
    • Temperature Control: Maintain 60–80°C during cyclization steps to avoid side reactions .
    • Purity Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of analytical methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify substituent positions (e.g., trifluoromethyl group at C5 of the phenyl ring) and confirm the absence of unreacted starting materials .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ = 529.12 g/mol) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds .
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or enzymes (e.g., COX-2, EGFR) based on structural analogs’ activity .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinase targets) at 10 µM concentration .
    • Cell Viability: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ determination .
  • Positive Controls: Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions .

Advanced: How do structural modifications at specific positions influence the compound’s biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Strategies:

  • Thienopyrimidine Core Modifications:
    • 3-Position Substituents: Bulky groups (e.g., benzyl) enhance target binding affinity but may reduce solubility. Compare butyl vs. 4-fluorobenzyl analogs .
    • 2,4-Diketone System: Essential for hydrogen bonding with catalytic lysine residues in kinases .
  • Acetamide Tail Optimization:
    • Chlorine/Trifluoromethyl Groups: Electron-withdrawing groups improve metabolic stability (see table below) .
Substituent (Position)Biological Activity (IC₅₀)Key Finding
2-Cl, 5-CF₃ (Current)0.8 µM (EGFR)Optimal balance of potency and solubility
3-F, 4-CF₃ (Analog)2.3 µM (EGFR)Reduced potency due to steric hindrance
2-Me, 5-NO₂ (Analog)>10 µMPoor solubility limits efficacy

Advanced: What methodologies are employed to study the compound’s interaction with biological targets?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, kᵈ) to purified enzymes (e.g., immobilized EGFR) .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
  • Computational Approaches:
    • Molecular Docking (AutoDock Vina): Predict binding poses within the ATP-binding pocket of kinases (Figure 1A) .
    • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How can conflicting data from biological assays be systematically analyzed?

Methodological Answer:

  • Data Triangulation:
    • Reproducibility Checks: Repeat assays with fresh compound batches (confirm purity via HPLC) .
    • Orthogonal Assays: Validate kinase inhibition via Western blot (phospho-EGFR) alongside enzymatic assays .
  • Contradiction Resolution:
    • Solubility Artifacts: Perform kinetic solubility assays in PBS (pH 7.4) to rule out false negatives .
    • Off-Target Effects: Use siRNA knockdown of suspected off-targets (e.g., ABL1) to isolate primary mechanisms .

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